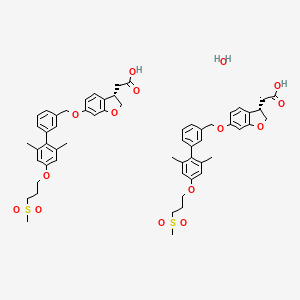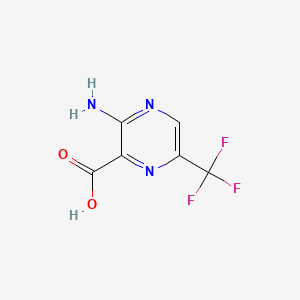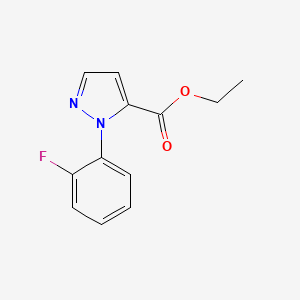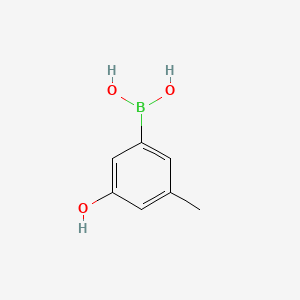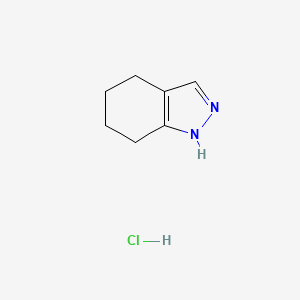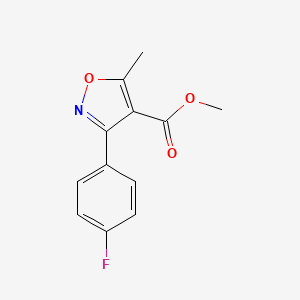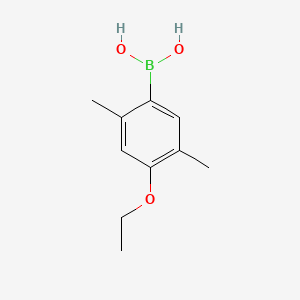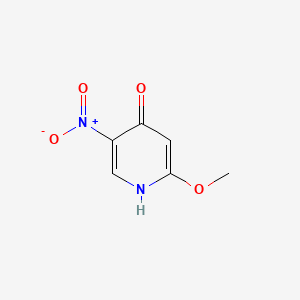
2-Methoxy-5-nitropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-nitropyridin-4-ol: is a heterocyclic organic compound with the molecular formula C6H6N2O4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a nitro group at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-nitropyridin-4-ol typically involves nitration and methoxylation reactions. One common method involves the nitration of 2-methoxypyridine, followed by the introduction of a hydroxyl group at the fourth position. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the hydroxylation can be carried out using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods help minimize the accumulation of potentially explosive nitration products and allow for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyridines, amino derivatives, and other functionalized pyridine compounds.
Scientific Research Applications
2-Methoxy-5-nitropyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitropyridin-4-ol involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitropyridine
- 5-Methoxy-2-nitroaniline
- 4-Methyl-3-nitropyridine
- 4′-Methoxy-3′-nitroacetophenone
Comparison
2-Methoxy-5-nitropyridin-4-ol is unique due to the presence of both methoxy and hydroxyl groups on the pyridine ring, which can influence its reactivity and interactions.
Properties
IUPAC Name |
2-methoxy-5-nitro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-2-5(9)4(3-7-6)8(10)11/h2-3H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLPOWGOVFJSTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CN1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
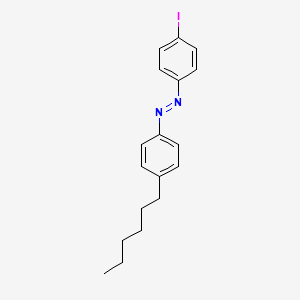
![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)
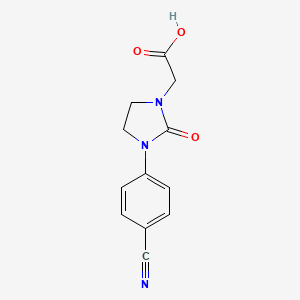
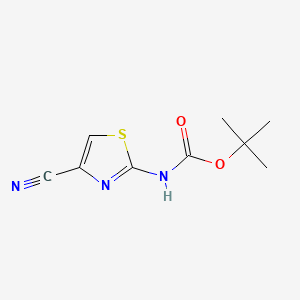
![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)

